molecular formula C7H4O4 B14746147 3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene CAS No. 236-70-4

3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene

Cat. No.: B14746147
CAS No.: 236-70-4
M. Wt: 152.10 g/mol
InChI Key: XERKQPWLDNBTJN-UHFFFAOYSA-N
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Description

3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its multiple oxygen atoms and conjugated double bonds, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene exerts its effects involves its interaction with specific molecular targets. The compound’s multiple oxygen atoms and conjugated double bonds allow it to participate in various chemical reactions, influencing biological pathways and chemical processes. Its reactivity with nucleophiles and electrophiles plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,7,11-tetraoxatricyclo[63002,6]undeca-1(8),2(6),9-triene is unique due to its multiple oxygen atoms and conjugated double bonds, which are not commonly found in similar tricyclic compounds

Properties

CAS No.

236-70-4

Molecular Formula

C7H4O4

Molecular Weight

152.10 g/mol

IUPAC Name

3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene

InChI

InChI=1S/C7H4O4/c1-2-8-5-4(1)11-7-6(5)9-3-10-7/h1-2H,3H2

InChI Key

XERKQPWLDNBTJN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)OC3=C2OC=C3

Origin of Product

United States

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